An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 15001-08-8)
An In-depth Technical Guide to Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 15001-08-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, with CAS number 15001-08-8, is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a recognized pharmacophore, contributing to a range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential mechanism of action, particularly in the context of its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Physicochemical and Pharmacokinetic Properties
The physical and chemical properties of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate are summarized in the tables below. These properties are crucial for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug discovery.
| Identifier | Value |
| CAS Number | 15001-08-8 |
| Molecular Formula | C₁₂H₁₂ClN₃O₂[1] |
| Molecular Weight | 265.7 g/mol [1] |
| IUPAC Name | ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate |
| Synonyms | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, Ethyl 5-amino-1-(3-chlorophenyl)-4-pyrazolecarboxylate |
| PubChem CID | 757292[1] |
| MDL Number | MFCD00973940[1] |
| Property | Value |
| Appearance | White crystalline solid[1] |
| Melting Point | 116-122 °C[1] |
| Boiling Point | 419.5 °C at 760 mmHg |
| Density | 1.37 g/cm³ |
| Flash Point | 207.5 °C |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Synthesis and Experimental Protocol
The synthesis of Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate typically proceeds via a cyclocondensation reaction. A common and efficient method involves the reaction of a substituted hydrazine with a suitable three-carbon electrophilic synthon. A plausible and widely used precursor for the pyrazole core is ethyl 2-cyano-3-ethoxyacrylate.
Hypothetical Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazole-4-carboxylates.
Reaction Scheme:
Figure 1: General synthesis scheme for Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Materials:
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3-Chlorophenylhydrazine hydrochloride
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Ethyl 2-cyano-3-ethoxyacrylate
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Ethanol (absolute)
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Sodium acetate (anhydrous)
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Deionized water
Procedure:
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Preparation of 3-Chlorophenylhydrazine (free base): In a 250 mL round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride in deionized water. Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution is basic (pH ~8), and a precipitate forms. Extract the free base with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3-chlorophenylhydrazine as an oil or low-melting solid.
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Cyclocondensation Reaction: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared 3-chlorophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate in equimolar amounts.
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Solvent and Catalyst: Add absolute ethanol to the flask to dissolve the reactants. A catalytic amount of a weak base like sodium acetate can be added to facilitate the reaction, although in many cases, the reaction proceeds without an additional catalyst.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to ice-cold water with stirring to induce precipitation.
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Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water. Recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a white crystalline solid.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Biological Activity and Potential Signaling Pathway
Derivatives of 5-aminopyrazole are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The structural similarity of some pyrazole-containing compounds to the non-steroidal anti-inflammatory drug (NSAID) Celecoxib suggests a potential mechanism of action involving the cyclooxygenase (COX) pathway.
Hypothesized Anti-inflammatory and Analgesic Signaling Pathway
The anti-inflammatory and analgesic effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation and pain with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Figure 2: Hypothesized mechanism of action via COX-2 inhibition.
This proposed pathway suggests that Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate may act as a selective inhibitor of the COX-2 enzyme. This inhibition would lead to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. This makes it a promising scaffold for the development of novel anti-inflammatory and analgesic drugs.
Applications in Research and Drug Development
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a versatile building block in medicinal chemistry and a valuable tool for biological research.[1]
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Lead Compound for Drug Discovery: Its core pyrazole structure is a privileged scaffold in drug design. The amino and ester functional groups provide convenient handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
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Intermediate in Synthesis: This compound is a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are also known to possess a wide range of biological activities.[1]
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Probe for Biological Pathways: Due to its potential interaction with enzymes like COX-2, it can be used as a chemical probe to study the role of these pathways in various disease models.[1]
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Agrochemical Research: Pyrazole derivatives have also found applications in the development of new agrochemicals, and this compound could be explored for such purposes.[1]
Conclusion
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the known biological activities of the 5-aminopyrazole scaffold, makes it an attractive starting point for the development of new therapeutic agents, particularly for inflammatory conditions and pain management. Further investigation into its specific molecular targets and mechanism of action will be crucial in fully realizing its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists working with this promising molecule.

